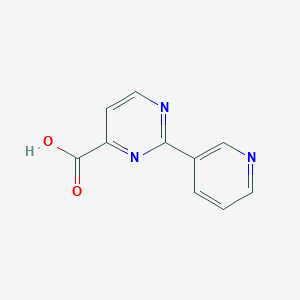

2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits unique properties that make it a promising candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

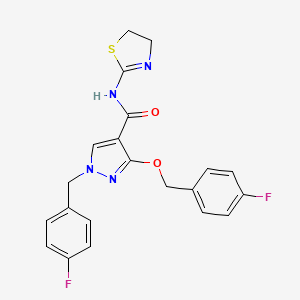

Anti-Fibrosis Activity

The pyrimidine moiety in 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid has been employed in designing novel heterocyclic compounds with potential biological activities. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic effects against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs.

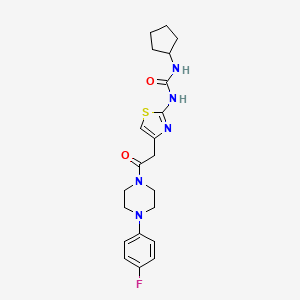

Blood Glucose Regulation

Certain pyrimidine derivatives, including those related to 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid, have shown efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders associated with elevated plasma glucose, such as type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, insulin resistance, and cardiovascular diseases .

Antimicrobial Properties

While specific studies on 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid are limited, pyrimidine derivatives in general exhibit antimicrobial activity. They have been explored as potential agents against bacterial and viral infections . Further research is needed to determine the exact antimicrobial profile of this compound.

Anti-Inflammatory Potential

Although not directly studied for anti-inflammatory effects, pyrimidine analogs have demonstrated promise in this area. Researchers have suggested guidelines for developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity . Investigating the anti-inflammatory potential of 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid could be worthwhile.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target tyrosine-protein kinases . These enzymes play a crucial role in many cellular processes, including cell growth, differentiation, and metabolism .

Mode of Action

This can lead to changes in cellular processes and biochemical pathways .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways, including those involved in angiogenesis, cell survival, proliferation, migration, adhesion, and cell spreading .

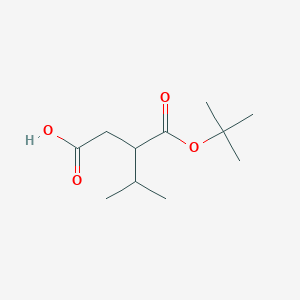

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-tolerated .

Result of Action

Similar compounds have been shown to induce apoptosis at a relatively late stage of treatment .

Action Environment

The action, efficacy, and stability of 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

2-pyridin-3-ylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTAVCJXLYDPDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-{4-[(2,2-dichlorocyclopropyl)methoxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3009084.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)

![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)